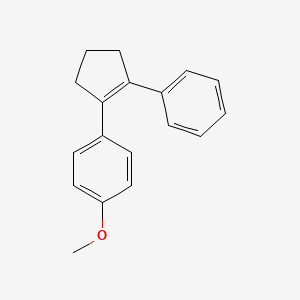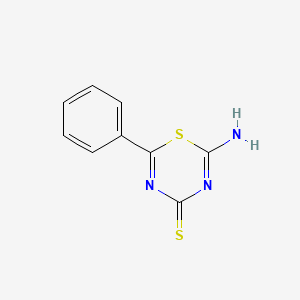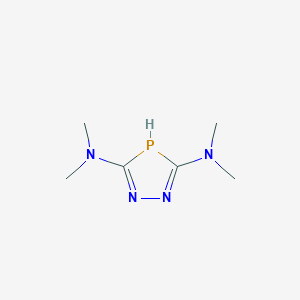
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine is a chemical compound that belongs to the class of diazaphospholes. This compound is characterized by the presence of a phosphorus atom within a five-membered ring structure, which is further substituted with tetramethyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of tetramethylhydrazine with a phosphorus-containing reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: The tetramethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or other peroxides are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogenating agents or alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted diazaphospholes, depending on the specific reagents and conditions used.
Scientific Research Applications
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and polymers.
Mechanism of Action
The mechanism by which N3,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom within the ring structure can form bonds with various biological molecules, influencing their activity and function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N~3~,N~3~,N~5~,N~5~-Tetramethyl-1H-1,2,4-triazole-3,5-diamine
- N~3~,N~3~,N~5~,N~5~-Tetramethyl-1-(naphthalene-2-sulfonyl)-1H-1,2,4-triazole-3,5-diamine
- 1-(4-methoxybenzenesulfonyl)-N~3~,N~3~,N~5~,N~5~-tetramethyl-1H-1,2,4-triazole-3,5-diamine
Uniqueness
N~3~,N~3~,N~5~,N~5~-Tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine is unique due to the presence of a phosphorus atom within its ring structure, which imparts distinct chemical properties compared to similar compounds that contain nitrogen or sulfur atoms. This uniqueness makes it valuable for specific applications where phosphorus chemistry is advantageous.
Properties
CAS No. |
93715-06-1 |
|---|---|
Molecular Formula |
C6H13N4P |
Molecular Weight |
172.17 g/mol |
IUPAC Name |
3-N,3-N,5-N,5-N-tetramethyl-4H-1,2,4-diazaphosphole-3,5-diamine |
InChI |
InChI=1S/C6H13N4P/c1-9(2)5-7-8-6(11-5)10(3)4/h11H,1-4H3 |
InChI Key |
NKDGTFHIZUZNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NN=C(P1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/structure/B14351879.png)


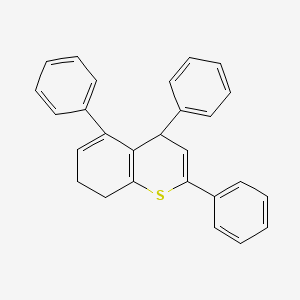
![(3-Ethyl-1,5-dioxaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B14351904.png)
![1-[2-(6-Chloro-9H-purin-9-yl)ethyl]-1H-pyrrole-2,5-dione](/img/structure/B14351908.png)
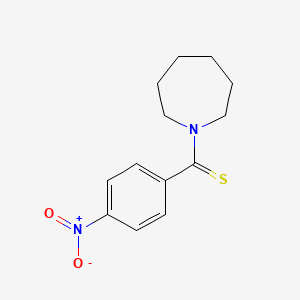
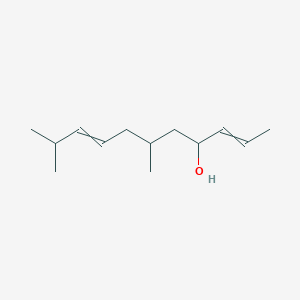

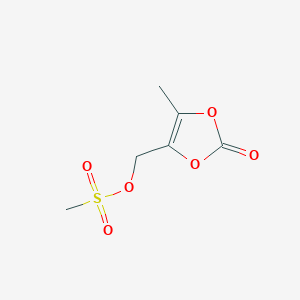
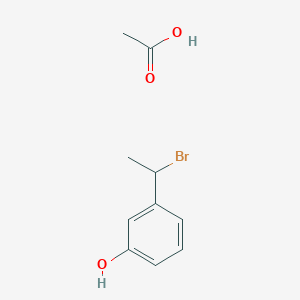
![1,1'-[(1-Phenylethene-1,2-diyl)disulfonyl]dibenzene](/img/structure/B14351924.png)
